molecular formula C12H17NO3 B8588021 2-[(2-Methoxyphenoxy)methyl]morpholine

2-[(2-Methoxyphenoxy)methyl]morpholine

Cat. No.: B8588021
M. Wt: 223.27 g/mol
InChI Key: CHUROPRTMCQLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxyphenoxy)methyl]morpholine is a morpholine derivative characterized by a 2-methoxyphenoxymethyl substituent attached to the morpholine ring. Morpholine, a six-membered heterocyclic compound containing oxygen and nitrogen, serves as a versatile scaffold in medicinal chemistry due to its ability to modulate physicochemical properties such as solubility and bioavailability . The compound has been synthesized as an intermediate in the production of pharmaceuticals like moguisteine, an antitussive agent, where its inclusion improved synthetic efficiency and purity . Enantioselective synthesis methods, such as Sharpless asymmetric epoxidation, have been employed to produce stereoisomers of related morpholine derivatives, underscoring the importance of chirality in biological activity . Research highlights its role in modifying drug candidates, particularly in cardiovascular and respiratory therapeutics, where structural analogs demonstrate antiarrhythmic, hypotensive, and spasmolytic activities .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[(2-methoxyphenoxy)methyl]morpholine

InChI

InChI=1S/C12H17NO3/c1-14-11-4-2-3-5-12(11)16-9-10-8-13-6-7-15-10/h2-5,10,13H,6-9H2,1H3

InChI Key

CHUROPRTMCQLIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2CNCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine derivatives with structural variations in substituent groups, positions, or stereochemistry exhibit distinct pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Compound Name Substituent/Modification Key Properties/Activities Reference
2-[(2-Methoxyphenoxy)methyl]morpholine 2-Methoxyphenoxymethyl group Improved solubility in carvedilol derivatives; intermediate in moguisteine synthesis .
(RS)-2-[(2-Ethoxyphenoxy)methyl]morpholine Ethoxy group (vs. methoxy) Potential β-adrenoceptor binding; structural analog with altered lipophilicity and metabolic stability .
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine Fluoro and methoxy groups on phenyl Enhanced pharmacological potential via fluorine-induced hydrogen bonding and steric effects; explored in agrochemicals .
5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol Iminomethyl and phenol groups Antimicrobial and anticancer activities; chair conformation of morpholine ring influences binding .
2-(2-Chlorophenyl)morpholine oxalate Chlorophenyl substitution Investigated in safety profiles; structural similarity to tamoxifen derivatives suggests potential estrogen receptor modulation .

Key Research Findings

  • Cardiovascular Applications: Morpholine derivatives with 2-methoxyphenoxy groups exhibit α1-, α2-, and β1-adrenoceptor binding, correlating with antiarrhythmic and hypotensive effects .
  • Anticancer Potential: Analogs like 5-methoxy-2-iminomethylphenol demonstrate moderate cytotoxicity against non-small cell lung cancer (A549) cells .
  • Synthetic Utility: Intermediate 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane is critical for high-yield moguisteine production, showcasing the compound’s role in scalable synthesis .

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